Cas no 2137617-32-2 (Ethyl 4-(2-amino-1,1-difluoroethyl)-4-hydroxypiperidine-1-carboxylate)
Ethyl 4-(2-amino-1,1-difluoroethyl)-4-hydroxypiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2137617-32-2
- ethyl 4-(2-amino-1,1-difluoroethyl)-4-hydroxypiperidine-1-carboxylate
- EN300-739687
- Ethyl 4-(2-amino-1,1-difluoroethyl)-4-hydroxypiperidine-1-carboxylate
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- Inchi: 1S/C10H18F2N2O3/c1-2-17-8(15)14-5-3-9(16,4-6-14)10(11,12)7-13/h16H,2-7,13H2,1H3
- InChI Key: SUJKANOPYCEZDG-UHFFFAOYSA-N
- SMILES: FC(CN)(C1(CCN(C(=O)OCC)CC1)O)F
Computed Properties
- Exact Mass: 252.12854876g/mol
- Monoisotopic Mass: 252.12854876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 75.8Ų
Ethyl 4-(2-amino-1,1-difluoroethyl)-4-hydroxypiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-739687-1.0g |
ethyl 4-(2-amino-1,1-difluoroethyl)-4-hydroxypiperidine-1-carboxylate |
2137617-32-2 | 1g |
$0.0 | 2023-06-07 |
Ethyl 4-(2-amino-1,1-difluoroethyl)-4-hydroxypiperidine-1-carboxylate Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on Ethyl 4-(2-amino-1,1-difluoroethyl)-4-hydroxypiperidine-1-carboxylate
Recent Advances in the Study of Ethyl 4-(2-amino-1,1-difluoroethyl)-4-hydroxypiperidine-1-carboxylate (CAS: 2137617-32-2)
Ethyl 4-(2-amino-1,1-difluoroethyl)-4-hydroxypiperidine-1-carboxylate (CAS: 2137617-32-2) is a novel chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoroethyl and hydroxypiperidine moieties, has shown promising potential in various therapeutic applications, particularly in the development of central nervous system (CNS) drugs and enzyme inhibitors. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, paving the way for its potential clinical applications.
The synthesis of Ethyl 4-(2-amino-1,1-difluoroethyl)-4-hydroxypiperidine-1-carboxylate involves a multi-step process that includes the introduction of the difluoroethyl group and subsequent functionalization of the piperidine ring. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for further pharmacological evaluations. Researchers have employed techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to characterize the compound and ensure its structural integrity.
Pharmacological studies have revealed that Ethyl 4-(2-amino-1,1-difluoroethyl)-4-hydroxypiperidine-1-carboxylate exhibits significant activity as a modulator of specific neurotransmitter systems. Preliminary in vitro and in vivo experiments suggest that the compound may have applications in treating neurological disorders such as depression, anxiety, and neurodegenerative diseases. Its mechanism of action appears to involve the modulation of GABAergic and glutamatergic pathways, although further detailed studies are required to fully elucidate its pharmacological profile.
In addition to its potential CNS applications, recent research has explored the compound's role as an enzyme inhibitor. Specifically, it has been investigated for its ability to inhibit certain kinases and proteases, which are critical targets in cancer and inflammatory diseases. The difluoroethyl group is thought to enhance the compound's binding affinity and selectivity, making it a promising candidate for further drug development. Computational modeling and molecular docking studies have provided insights into the compound's interactions with these enzymatic targets, supporting its potential as a therapeutic agent.
Despite these promising findings, challenges remain in the development of Ethyl 4-(2-amino-1,1-difluoroethyl)-4-hydroxypiperidine-1-carboxylate as a drug candidate. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical studies. Recent efforts have focused on optimizing the compound's pharmacokinetic properties through structural modifications and formulation strategies. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate the translation of these findings into clinical applications.
In conclusion, Ethyl 4-(2-amino-1,1-difluoroethyl)-4-hydroxypiperidine-1-carboxylate (CAS: 2137617-32-2) represents a promising scaffold for the development of novel therapeutics in the fields of neurology and oncology. Ongoing research aims to further characterize its pharmacological properties, optimize its drug-like qualities, and explore its potential in treating a range of diseases. The compound's unique structural features and biological activities make it a valuable subject of study in the chemical biology and pharmaceutical sciences.
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